molecular formula C16H25NO3S B7012398 N-benzyl-N-(2-cyclopentyl-2-methoxyethyl)methanesulfonamide

N-benzyl-N-(2-cyclopentyl-2-methoxyethyl)methanesulfonamide

Cat. No.: B7012398
M. Wt: 311.4 g/mol
InChI Key: UBJHSDCEQIFABO-UHFFFAOYSA-N
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Description

N-benzyl-N-(2-cyclopentyl-2-methoxyethyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzyl group, a cyclopentyl ring, and a methoxyethyl group attached to a methanesulfonamide moiety, making it a unique structure with potential biological activities.

Properties

IUPAC Name

N-benzyl-N-(2-cyclopentyl-2-methoxyethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-20-16(15-10-6-7-11-15)13-17(21(2,18)19)12-14-8-4-3-5-9-14/h3-5,8-9,15-16H,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJHSDCEQIFABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN(CC1=CC=CC=C1)S(=O)(=O)C)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2-cyclopentyl-2-methoxyethyl)methanesulfonamide typically involves the following steps:

    Formation of the Methanesulfonamide Core: Methanesulfonyl chloride reacts with an amine to form the methanesulfonamide core.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.

    Attachment of the Cyclopentyl and Methoxyethyl Groups: The cyclopentyl and methoxyethyl groups are introduced through a series of alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(2-cyclopentyl-2-methoxyethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated compounds and strong bases or acids are typically used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-benzyl-N-(2-cyclopentyl-2-methoxyethyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-cyclopentyl-2-methoxyethyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(2-cyclopentyl-2-methoxyethyl)acetamide
  • N-benzyl-N-(2-cyclopentyl-2-methoxyethyl)benzamide

Uniqueness

N-benzyl-N-(2-cyclopentyl-2-methoxyethyl)methanesulfonamide is unique due to its specific combination of functional groups. The presence of the methanesulfonamide moiety distinguishes it from other similar compounds, potentially imparting different biological activities and chemical reactivity.

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